2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl-
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Overview
Description
2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- is a complex organic compound. It belongs to the class of tetracycline antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is characterized by its intricate structure, which includes multiple sugar moieties and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core naphthacene structure, followed by the attachment of various sugar moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound through a series of biosynthetic pathways. The product is then extracted and purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Used in the development of new antibiotics and other pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the death of the bacterial cells. The compound targets the 30S subunit of the ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with a similar core structure but different substituents.
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties.
Minocycline: Another tetracycline derivative with a broader spectrum of activity.
Uniqueness
The uniqueness of 2-Naphthacenecarboxylic acid, 8-((6-deoxy-4-O-(6-deoxy-3,4-di-O-methylhexopyranosyl)-3-O-methylhexopyranosyl)oxy)-3-((6-deoxy-2,3,4-tri-O-methylhexopyranosyl)oxy)-6,11-dihydro-10,12-dihydroxy-6,11-dioxo-1-propyl- lies in its complex structure, which includes multiple sugar moieties and hydroxyl groups. This complexity may confer unique properties, such as enhanced antibacterial activity or reduced resistance development.
Properties
CAS No. |
205448-60-8 |
---|---|
Molecular Formula |
C46H58O20 |
Molecular Weight |
930.9 g/mol |
IUPAC Name |
10,12-dihydroxy-8-[3-hydroxy-5-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,11-dioxo-1-propyl-3-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxytetracene-2-carboxylic acid |
InChI |
InChI=1S/C46H58O20/c1-11-12-22-27-20(14-26(29(22)43(53)54)65-46-42(60-10)41(59-9)37(56-6)18(3)63-46)13-23-30(32(27)49)33(50)28-24(31(23)48)15-21(16-25(28)47)64-44-35(52)40(58-8)38(19(4)62-44)66-45-34(51)39(57-7)36(55-5)17(2)61-45/h13-19,34-42,44-47,49,51-52H,11-12H2,1-10H3,(H,53,54) |
InChI Key |
KATPQKCETINDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC2=CC3=C(C(=C21)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC5C(C(C(C(O5)C)OC6C(C(C(C(O6)C)OC)OC)O)OC)O)OC7C(C(C(C(O7)C)OC)OC)OC)C(=O)O |
Origin of Product |
United States |
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